

4-trans-Hydroxy Glibenclamide-d5: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-trans-Hydroxy glibenclamide-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-trans-Hydroxy glibenclamide-d5**, a deuterated internal standard essential for the accurate quantification of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the widely prescribed anti-diabetic drug, glibenclamide. This document outlines its chemical properties, proposed synthesis, and applications in modern bioanalytical methodologies. Detailed experimental protocols and relevant physiological pathways are also presented to support its use in research and regulated drug development environments.

Introduction to 4-trans-Hydroxy Glibenclamide-d5

4-trans-Hydroxy glibenclamide-d5 is a stable isotope-labeled form of 4-trans-Hydroxy glibenclamide, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic substitution renders the molecule distinguishable by mass spectrometry without significantly altering its chemical and physical properties. Consequently, it serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for its ability to compensate for variability in sample preparation, injection volume, and instrument response.

Physicochemical and Analytical Properties

A summary of the key physicochemical and analytical properties of 4-trans-Hydroxy glibenclamide and its deuterated analog are presented below.

Property	4-trans-Hydroxy Glibenclamide	4-trans-Hydroxy Glibenclamide-d5
Synonyms	4-trans-OH-glibenclamide, M1	-
Molecular Formula	$C_{23}H_{28}ClN_3O_6S$	$C_{23}H_{23}D_5ClN_3O_6S$
Molecular Weight	510.00 g/mol	~515.00 g/mol
CAS Number	23155-00-2	Not available
Appearance	White crystalline powder	-
Solubility	Soluble in DMSO and methanol	Soluble in DMSO and methanol
Storage Temperature	-20°C	-20°C

Table 1: Physicochemical Properties

Mass Spectrometry Data

Accurate quantification using LC-MS/MS relies on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The following table summarizes the reported mass transitions for glibenclamide and provides projected transitions for its hydroxylated metabolite and the deuterated internal standard.

Compound	Precursor Ion (Q1) [M+H] ⁺ (m/z)	Product Ion (Q3) (m/z)	Collision Energy (eV)
Glibenclamide	494.2	369.0	20
4-trans-Hydroxy Glibenclamide	510.2	385.0 (projected)	Not specified
4-trans-Hydroxy Glibenclamide-d5	515.2	390.0 (projected)	Not specified

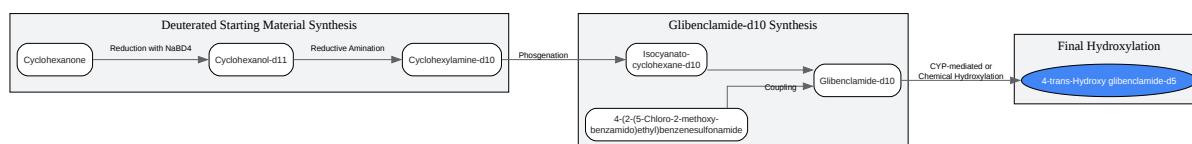
Table 2: Mass Spectrometry Parameters (MRM Transitions)

Note: The product ion for glibenclamide (m/z 369.0) corresponds to the cleavage of the sulfonylurea bond. A similar fragmentation is expected for the hydroxylated metabolites.

Proposed Synthesis of 4-trans-Hydroxy Glibenclamide-d5

A specific, detailed synthesis protocol for **4-trans-Hydroxy glibenclamide-d5** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the known synthesis of glibenclamide and the availability of deuterated starting materials. The key steps would involve the synthesis of deuterated cyclohexylamine, its incorporation into the glibenclamide structure, and subsequent hydroxylation.

A potential synthetic pathway is outlined below:



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A proposed synthetic pathway for **4-trans-Hydroxy glibenclamide-d5**.

Metabolism and Pharmacokinetics

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. The major active metabolites are 4-trans-Hydroxy glibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).^[1] These metabolites retain some hypoglycemic activity and are primarily excreted in the urine and feces.^{[2][3]}

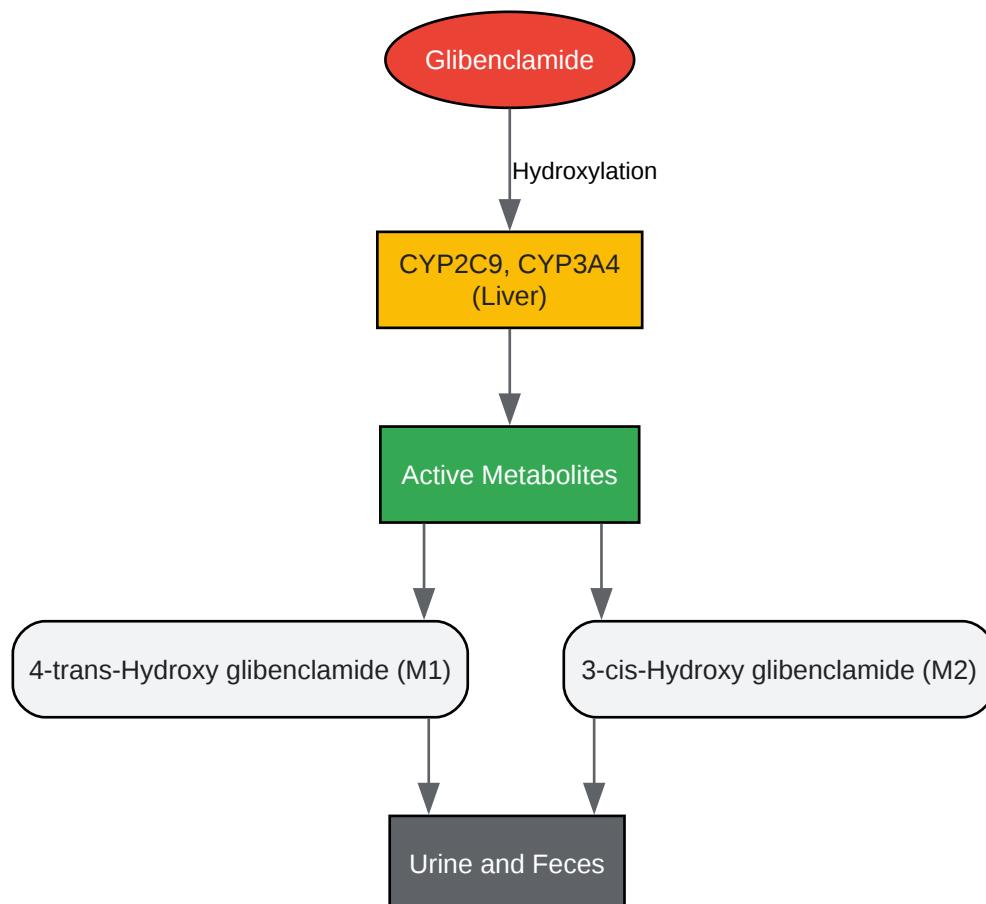
The pharmacokinetic parameters of 4-trans-Hydroxy glibenclamide have been studied, particularly in the context of renal function.

Parameter	Normal Renal Function	Impaired Renal Function
Cmax (ng/mL)	16 - 57	24 - 85
AUC (ng·h/mL)	Higher in impaired renal function	Higher in impaired renal function

Table 3: Pharmacokinetic Parameters of 4-trans-Hydroxy Glibenclamide (M1)[2]

The pharmacokinetic properties of **4-trans-Hydroxy glibenclamide-d5** are expected to be nearly identical to its non-deuterated analog.

The metabolic pathway of glibenclamide is illustrated below:



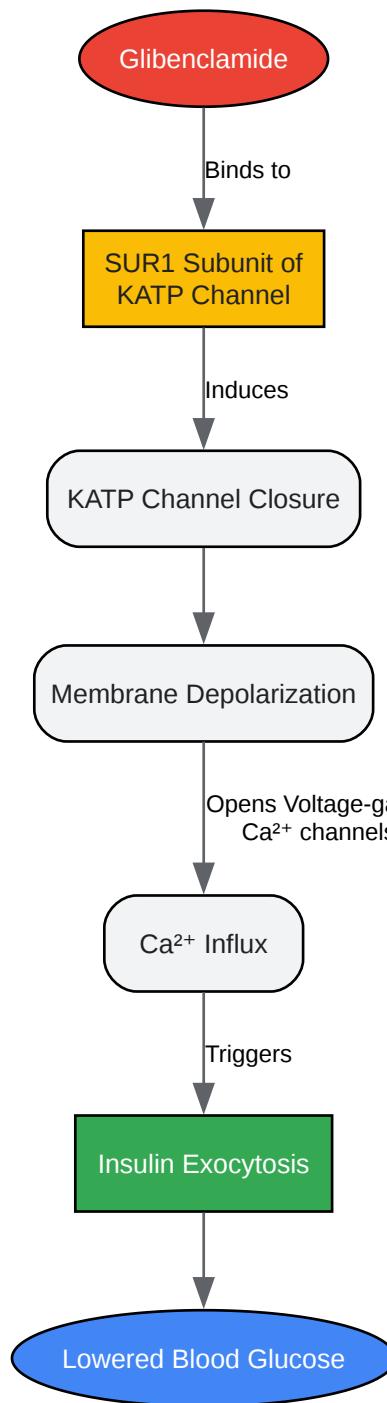
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Metabolic pathway of glibenclamide to its active metabolites.

Mechanism of Action of Glibenclamide

Glibenclamide exerts its hypoglycemic effect by stimulating insulin release from pancreatic β -cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.

The signaling pathway for glibenclamide-induced insulin secretion is depicted below:



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Signaling pathway of glibenclamide's mechanism of action.

Experimental Protocols

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This section provides a typical protocol for the extraction and analysis of 4-trans-Hydroxy glibenclamide from human plasma using **4-trans-Hydroxy glibenclamide-d5** as an internal standard.

Materials:

- Human plasma
- 4-trans-Hydroxy glibenclamide analytical standard
- **4-trans-Hydroxy glibenclamide-d5** internal standard solution (in methanol)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system

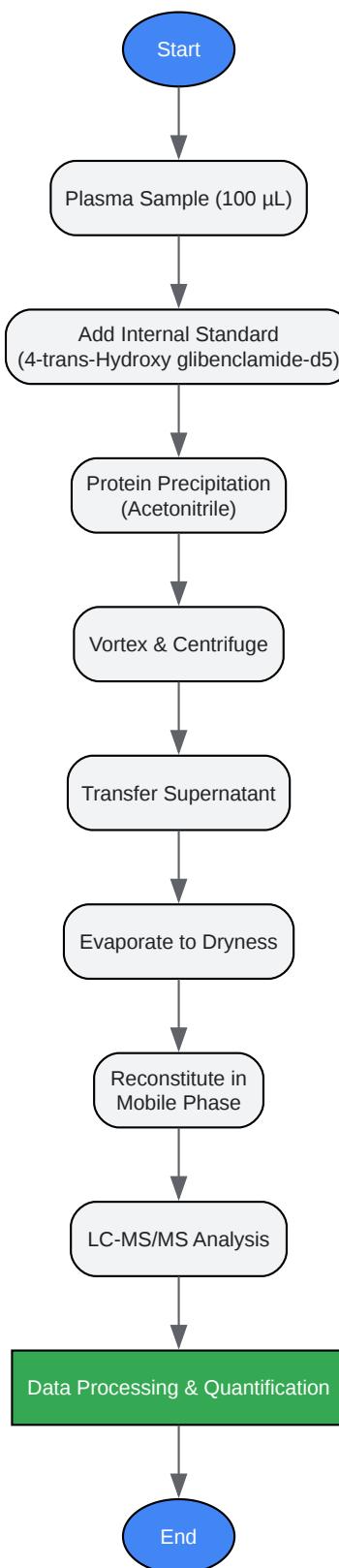
Procedure:

- Sample Preparation (Protein Precipitation):
 1. Pipette 100 µL of human plasma into a microcentrifuge tube.
 2. Add 10 µL of **4-trans-Hydroxy glibenclamide-d5** internal standard solution.
 3. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

4. Vortex the mixture for 1 minute.
5. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
6. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
7. Reconstitute the residue in 100 μ L of mobile phase.

- LC-MS/MS Analysis:
 - LC System: Agilent 1200 series or equivalent
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.3 mL/min
 - Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
 - Injection Volume: 5 μ L
 - MS System: Triple quadrupole mass spectrometer
 - Ionization Mode: Positive electrospray ionization (ESI+)
 - MRM Transitions: As specified in Table 2.

The experimental workflow is summarized in the following diagram:



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A typical bioanalytical workflow for plasma sample analysis.

Conclusion

4-trans-Hydroxy glibenclamide-d5 is an indispensable tool for the accurate and precise quantification of the active metabolite of glibenclamide in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust bioanalytical method development and validation, supporting pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its properties, synthesis, and application, thereby facilitating its effective implementation in advanced pharmaceutical research.

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- To cite this document: BenchChem. [4-trans-Hydroxy Glibenclamide-d5: A Technical Guide for Advanced Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376783#what-is-4-trans-hydroxy-glibenclamide-d5]

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